molecular formula C9H6BrNS2 B12842315 5-bromo-1H-indole-1-carbodithioic acid

5-bromo-1H-indole-1-carbodithioic acid

Cat. No.: B12842315
M. Wt: 272.2 g/mol
InChI Key: JLCAJEDNAWJGGE-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-1-carbodithioic acid is an organic compound with the molecular formula C9H6BrNS2. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indole-1-carbodithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-1H-indole-1-carbodithioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-1-carbodithioic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-1H-indole-1-carbodithioic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H6BrNS2

Molecular Weight

272.2 g/mol

IUPAC Name

5-bromoindole-1-carbodithioic acid

InChI

InChI=1S/C9H6BrNS2/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13/h1-5H,(H,12,13)

InChI Key

JLCAJEDNAWJGGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C(=S)S)C=C1Br

Origin of Product

United States

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